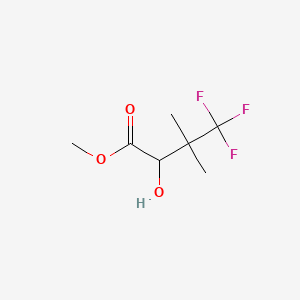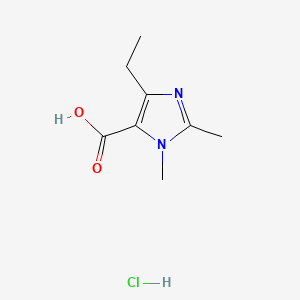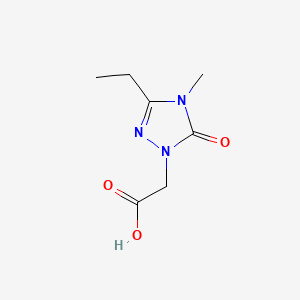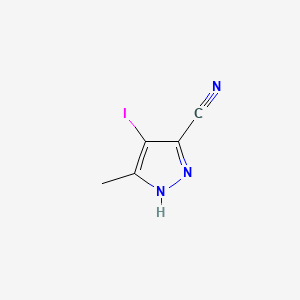
methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate, also known as MTD, is a versatile organic compound with a wide range of applications in scientific research. It is a colorless liquid with a low melting point and a pleasant odor, and is soluble in water and alcohol. MTD has been used in a variety of laboratory experiments, from synthesis to biochemical and physiological studies.
Applications De Recherche Scientifique
Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate has been used in a variety of scientific research applications, including synthesis, biochemical and physiological studies. It has been used in the synthesis of various drugs, such as the anti-inflammatory drug ibuprofen and the antifungal drug fluconazole. It has also been used in the synthesis of a variety of other organic compounds, such as amino acids, peptides, and carbohydrates. methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate has been used in biochemical and physiological studies to investigate the effects of various compounds on cellular metabolism, gene expression, and protein folding.
Mécanisme D'action
The mechanism of action of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate is not well understood. It is believed that methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate binds to certain proteins and enzymes in the cell, which leads to changes in the expression of certain genes and proteins. This in turn leads to changes in the biochemical and physiological processes in the cell.
Biochemical and Physiological Effects
methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to inhibit the activity of certain proteins involved in cell growth and division. In addition, methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate has been shown to affect the expression of certain genes involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is stable in aqueous solutions. The main limitation of using methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate in laboratory experiments is its low solubility in organic solvents. This can limit the range of experiments that can be performed with it.
Orientations Futures
There are a number of potential future directions for methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate research. It could be used to synthesize a variety of new organic compounds, such as polymers and other types of molecules. It could also be used to study the effects of various compounds on cellular metabolism, gene expression, and protein folding. Additionally, it could be used to study the effects of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate on the development of cancer and other diseases. Finally, methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate could be used to develop new drugs and therapies for a variety of diseases.
Méthodes De Synthèse
Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate can be synthesized via a two-step process. The first step involves the reaction of 4,4,4-trifluoro-2-hydroxy-3-methylbutanol with hydrochloric acid to form 4,4,4-trifluoro-2-hydroxy-3-methylbutanoic acid. The second step involves the reaction of 4,4,4-trifluoro-2-hydroxy-3-methylbutanoic acid with sodium methoxide to form methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate. The reaction is carried out in aqueous solution at room temperature and is complete in about two hours.
Propriétés
IUPAC Name |
methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O3/c1-6(2,7(8,9)10)4(11)5(12)13-3/h4,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYJCHBKGVJWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)



![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)
